Kira8 - 1630086-20-2

Kira8

Catalog Number: EVT-272010
CAS Number: 1630086-20-2
Molecular Formula: C31H29ClN6O3S
Molecular Weight: 601.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KIRA8 is a potent and selective small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α) kinase activity. [, ] It functions as a chemical tool to investigate the role of IRE1α in various cellular processes and disease models. [] KIRA8 exhibits strong anti-tumor effects, particularly in the context of multiple myeloma. []

Mechanism of Action

KIRA8 functions as a potent and selective inhibitor of IRE1α kinase activity. [, ] IRE1α is a key regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. [, , ] By inhibiting IRE1α, KIRA8 modulates the UPR signaling cascade, leading to downstream effects such as the reduction of XBP1s expression, [, ] induction of apoptosis, [, , , ] and alteration of gene expression profiles related to ER stress, apoptosis, and other cellular processes. [, ]

Applications
  • Oncology: KIRA8 demonstrates potent anti-tumor effects in multiple myeloma models, both in vitro and in vivo. [, , ] It shows synergistic effects with other anti-cancer agents, such as bortezomib. [] Research suggests that KIRA8's anti-myeloma activity is mediated through the induction of apoptosis and modulation of cell proliferation. [] Furthermore, KIRA8 shows potential in treating B cell cancers, including leukemia, lymphoma, and multiple myeloma, by inhibiting the IRE1α/XBP1s pathway. [, ]

  • Pulmonary Fibrosis: KIRA8 exhibits anti-fibrotic effects in preclinical models of pulmonary fibrosis. [, ] It reduces the number of damage-associated transient progenitors (DATPs), cells implicated in fibrosis development. [] KIRA8 also decreases the expression of pro-fibrotic markers and promotes the differentiation of DATPs into healthy lung cells. []

  • Other Potential Applications: While the current research primarily focuses on cancer and fibrosis, KIRA8 holds potential for investigating IRE1α involvement in other diseases characterized by ER stress and UPR activation, such as neurodegenerative disorders and metabolic diseases. []

STF-083010

Compound Description: STF-083010 is a selective inhibitor of IRE1, an endoplasmic reticulum (ER) stress sensor protein. It acts by preventing IRE1's endoribonuclease activity, thereby blocking the production of spliced XBP1, a transcription factor involved in the unfolded protein response (UPR). []

B-I09

Compound Description: B-I09 is a tricyclic chromenone-based prodrug that inhibits IRE1's RNase activity. It features a 1,3-dioxane acetal protecting group, which upon removal, releases the active aldehyde form that inhibits IRE1. [, ]

Relevance: Like KIRA8, B-I09 targets IRE1 to suppress XBP1s expression. Notably, B-I09 and its analog, D-F07, emerged as the most effective inhibitors of IRE1 RNase activity and XBP1s expression among various tested compounds. []

D-F07

Compound Description: Similar to B-I09, D-F07 is a tricyclic chromenone-based prodrug that acts as an IRE1 RNase inhibitor. It also utilizes a 1,3-dioxane acetal protecting group to mask the active aldehyde moiety responsible for IRE1 inhibition. [, ]

Relevance: D-F07 shares a comparable structure and mechanism of action with B-I09 and, like KIRA8, ultimately targets IRE1 to inhibit XBP1s. D-F07 exhibited potent suppression of XBP1s in multiple myeloma cells, highlighting its potential as a therapeutic agent. []

PC-D-F07

Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile protecting group on the hydroxyl group of D-F07, enhancing the stability of the 1,3-dioxane acetal and allowing for light-controlled activation of the IRE1 inhibitor. [, ]

Relevance: PC-D-F07 demonstrates a clear structural relationship with KIRA8's target, D-F07. The photocaging strategy provides a tool for spatiotemporally controlled release of the active IRE1 inhibitor, offering advantages for precise therapeutic interventions. [, ]

RF-7 and RF-8

Compound Description: RF-7 and RF-8 represent optimized photocaged versions of the IRE1 inhibitor D-F07. These compounds incorporate either a 1-ethyl-2-nitrobenzyl or 2-nitrobenzyl photolabile moiety on the hydroxyl group of D-F07. Upon photoactivation, they exhibit increased fluorescence and release the active IRE1 inhibitor. []

Relevance: These compounds are structurally related to KIRA8's target, D-F07, and offer improved photoactivation properties. RF-7, in particular, showed a significant ability to repolarize M2-type tumor-associated macrophages (M2-TAMs) to M1-type immune-responsive macrophages, demonstrating potential for cancer immunotherapy. []

BC-B-I09 and BC-D-F07

Compound Description: BC-B-I09 and BC-D-F07 are boronate-caged derivatives of the IRE1 inhibitors B-I09 and D-F07, respectively. The incorporation of boronate cages provides sensitivity to reactive oxygen species (ROS), aiming to enhance tumor-targeting efficiency due to elevated ROS levels in cancer cells. []

Relevance: Both BC-B-I09 and BC-D-F07 are structurally related to KIRA8's target, IRE1, and share the goal of inhibiting XBP1s expression. The ROS-sensitive design of these compounds aims to improve selectivity and potentially reduce off-target effects compared to KIRA8. []

TC-D-F07

Compound Description: TC-D-F07 represents a novel prodrug designed to inhibit IRE1. This compound features a thiol-reactive dinitrobenzenesulfonyl (Dns) cage attached to the hydroxyl group of D-F07, imparting sensitivity to intracellular thiols, which are often elevated in cancer cells. [, ]

Relevance: TC-D-F07 directly targets KIRA8's target, IRE1, and utilizes a unique mechanism involving both ER stress induction and XBP1s inhibition. Upon entering the cell, TC-D-F07 decomposes into D-F07, leading to IRE1 inhibition, and generates a dinitrophenyl cysteine adduct that induces ER stress. This dual-action approach aims to enhance the therapeutic efficacy compared to KIRA8 or D-F07 alone. [, ]

Nilotinib

Compound Description: Nilotinib is an FDA-approved tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia. Research has revealed that Nilotinib also exhibits potent inhibitory effects against IRE1α activity. []

Relevance: While structurally dissimilar to KIRA8, Nilotinib shares the ability to inhibit IRE1α and demonstrates comparable anti-myeloma effects. This finding suggests that targeting IRE1α through different mechanisms could be a viable strategy for treating multiple myeloma. []

Asciminib

Compound Description: Asciminib is an allosteric inhibitor of the tyrosine kinase c-Abl. Research indicates that Asciminib indirectly impacts the UPR by modulating c-Abl's cellular localization and activity, ultimately leading to increased IRE1α activity. []

Properties

CAS Number

1630086-20-2

Product Name

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide

Molecular Formula

C31H29ClN6O3S

Molecular Weight

601.1 g/mol

InChI

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1

InChI Key

XMWUCMFVDXDRDE-NRFANRHFSA-N

SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6

Solubility

Soluble in DMSO

Synonyms

KIRA8; KIRA 8; KIRA-8

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.